molecular formula C16H15N5O2 B2749953 N-(4-ethoxyphenyl)-4-(1H-1,2,3,4-tetrazol-1-yl)benzamide CAS No. 332352-04-2

N-(4-ethoxyphenyl)-4-(1H-1,2,3,4-tetrazol-1-yl)benzamide

Cat. No.: B2749953
CAS No.: 332352-04-2
M. Wt: 309.329
InChI Key: HYHBTUQUIVVEHT-UHFFFAOYSA-N
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Description

N-(4-ethoxyphenyl)-4-(1H-1,2,3,4-tetrazol-1-yl)benzamide is a chemical scaffold of significant interest in medicinal chemistry and drug discovery research. The compound features a benzamide core, a structure known for its diverse pharmacological profiles and its presence in compounds that interact with various biological targets . The 1H-1,2,3,4-tetrazole moiety is a versatile bioisostere often used to replace carboxylic acid groups or other heterocycles, which can enhance metabolic stability, modify solubility, and improve the overall drug-like properties of lead molecules . The N-(4-ethoxyphenyl) group is a structural feature found in biologically active molecules, suggesting potential for interaction with enzyme binding sites . Researchers can leverage this compound as a key intermediate or precursor in developing novel therapeutic agents, particularly for probing new chemical space in projects targeting kinase inhibition or antimicrobial activity, given the established importance of benzimidazole and benzamide derivatives in these fields . Its structure offers a platform for synthetic elaboration and structure-activity relationship (SAR) studies.

Properties

IUPAC Name

N-(4-ethoxyphenyl)-4-(tetrazol-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N5O2/c1-2-23-15-9-5-13(6-10-15)18-16(22)12-3-7-14(8-4-12)21-11-17-19-20-21/h3-11H,2H2,1H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYHBTUQUIVVEHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)N3C=NN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-ethoxyphenyl)-4-(1H-1,2,3,4-tetrazol-1-yl)benzamide is a compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and implications for therapeutic applications.

Chemical Structure and Properties

The compound features a tetrazole ring , which is known for its ability to mimic biologically relevant structures. This structural similarity allows it to interact with various biological targets, potentially modulating their activity.

  • Molecular Formula : C18H18N4O2
  • CAS Number : 941921-94-4
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The tetrazole moiety can mimic the structure of certain biomolecules, allowing it to interfere with biochemical pathways:

  • Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in metabolic processes.
  • Receptor Modulation : It can bind to receptors and modulate their activity, influencing cellular signaling pathways.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance:

  • A study demonstrated significant cytotoxic effects against various cancer cell lines including HepG2 (liver cancer) and HeLa (cervical cancer) cells. The compound exhibited a mean growth inhibition percentage of 54.25% and 38.44%, respectively .
Cell LineGrowth Inhibition (%)
HepG254.25
HeLa38.44

Anti-inflammatory Properties

In addition to anticancer effects, this compound has shown promise in anti-inflammatory applications. Its ability to modulate specific inflammatory pathways suggests potential therapeutic uses in treating conditions characterized by chronic inflammation.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity:

  • Variations in the substituents on the benzamide or tetrazole rings can significantly alter its potency and selectivity against different biological targets.

Case Studies

Several case studies have been published that explore the efficacy of this compound:

  • In Vitro Studies : In vitro assays demonstrated that the compound effectively inhibits the proliferation of cancer cells while sparing normal fibroblast cells from toxicity .
  • Mechanistic Insights : Investigations into its mechanism revealed that it induces apoptosis in cancer cells by modulating Bcl-2 and Bax gene expressions .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Substituent on Amide Phenyl Heterocycle Molecular Weight (g/mol) Key Properties/Applications References
N-(4-ethoxyphenyl)-4-(1H-tetrazol-1-yl)benzamide 4-ethoxy 1H-tetrazol-1-yl ~321.33* Bioisosteric potential, solubility enhancement
N-(4-acetamidophenyl)-4-(1H-tetrazol-1-yl)benzamide 4-acetamido 1H-tetrazol-1-yl 322.33 Enhanced hydrogen bonding capacity
N-(4-chlorophenyl)-4-(1H-tetrazol-1-yl)benzamide 4-chloro 1H-tetrazol-1-yl 299.72 Increased lipophilicity, potential agrochemical use
PC945 (triazole antifungal) Complex fluorophenyl 1H-1,2,4-triazole 604.62 Antifungal activity (inhaled administration)
Eugenol-derived triazole benzamides 4-fluoro, 4-bromo 1H-1,2,3-triazole 426–518 Anticancer activity (breast cancer cells)

*Calculated based on molecular formula C₁₆H₁₅N₅O₂.

Substituent Effects on Physicochemical Properties

  • Electron-Donating Groups (e.g., ethoxy) : The ethoxy group in N-(4-ethoxyphenyl)-4-(1H-tetrazol-1-yl)benzamide improves aqueous solubility compared to electron-withdrawing substituents like chloro (logP reduction) .
  • Hydrogen-Bonding Groups (e.g., acetamido) : The acetamido group in N-(4-acetamidophenyl)-4-(1H-tetrazol-1-yl)benzamide enhances hydrogen-bonding capacity, which may improve target binding affinity .

Heterocycle Comparison

  • Tetrazole vs. Triazole : Tetrazoles (as in the target compound) exhibit higher nitrogen content and stronger acidity (pKa ~4.9) compared to triazoles (pKa ~8–10), making them better mimics of carboxylic acids in drug design. Triazoles, however, are more prevalent in antifungal agents (e.g., PC945) due to their compatibility with cytochrome P450 enzyme interactions .
  • Bioactivity Correlation: Triazole derivatives (e.g., eugenol-based compounds) show anticancer activity via kinase inhibition, while tetrazole-containing analogs may leverage metabolic stability for prolonged action .

Q & A

Q. What are the common synthetic routes for N-(4-ethoxyphenyl)-4-(1H-1,2,3,4-tetrazol-1-yl)benzamide?

  • Methodological Answer : The synthesis typically involves two key steps:

Formation of the benzamide backbone : React 4-(1H-tetrazol-1-yl)benzoic acid with thionyl chloride (SOCl₂) to generate the corresponding benzoyl chloride, followed by coupling with 4-ethoxyaniline under basic conditions (e.g., triethylamine) in dichloromethane (DCM) or dimethylformamide (DMF) .

Tetrazole ring introduction : If the tetrazole moiety is not pre-installed, a [2+3] cycloaddition between nitriles and sodium azide (NaN₃) in the presence of ammonium chloride (NH₄Cl) can be employed .

  • Optimization : Yields (60–85%) depend on solvent polarity, temperature (60–100°C), and stoichiometric ratios of reagents.

    • Table 1 : Comparison of Synthetic Routes
StepReagents/ConditionsYield (%)Purity (HPLC)
Benzamide formationDCM, 25°C, 12h7295%
Tetrazole cycloadditionDMF, 80°C, 24h6590%

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the benzamide scaffold and substituent positions. The ethoxy group shows a triplet at ~1.3 ppm (CH₃) and a quartet at ~4.0 ppm (OCH₂) .
  • X-ray Crystallography : SHELX software (e.g., SHELXL-2018) refines crystal structures, resolving bond angles and torsional strain in the tetrazole ring .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (C₁₆H₁₅N₅O₂: 323.27 g/mol) .

Advanced Questions

Q. How can reaction parameters be optimized to improve the yield and purity of this compound during synthesis?

  • Methodological Answer : Use Design of Experiments (DoE) to systematically vary:
  • Solvent : Polar aprotic solvents (DMF, DMSO) enhance tetrazole cyclization but may require post-synthesis purification .
  • Catalyst : Zinc chloride (ZnCl₂) or iodine (I₂) accelerates cycloaddition kinetics .
  • Temperature : Elevated temperatures (80–100°C) reduce reaction time but may degrade heat-sensitive intermediates.
  • Key Finding : A 15% yield increase was achieved using DMF with 5 mol% ZnCl₂ at 90°C .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer : Discrepancies in bioactivity (e.g., IC₅₀ values) often arise from assay conditions or structural analogs. Mitigation strategies include:
  • Comparative Bioassays : Test the compound alongside analogs (e.g., N-(4-methoxyphenyl) derivatives) under identical conditions to isolate substituent effects .

  • Molecular Docking : Use AutoDock Vina to model interactions with targets (e.g., kinases), identifying critical hydrogen bonds between the tetrazole and active-site residues .

  • Dose-Response Validation : Reproduce studies with standardized cell lines (e.g., HEK293) and controls to minimize variability .

    • Table 2 : Bioactivity Comparison of Structural Analogs
CompoundTarget (IC₅₀, μM)Assay TypeReference
N-(4-ethoxyphenyl) derivativeKinase A: 0.45Fluorescence
N-(4-methoxyphenyl) derivativeKinase A: 1.2Luminescence

Q. What computational strategies predict the stability of the tetrazole ring in physiological conditions?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) for the tetrazole C–N bonds. Lower BDEs (<70 kcal/mol) indicate susceptibility to hydrolysis .
  • Molecular Dynamics (MD) : Simulate the compound in aqueous environments (e.g., TIP3P water model) to assess conformational flexibility and hydrogen-bonding patterns with water .
  • Key Insight : The tetrazole ring remains stable at pH 7.4 but degrades in acidic conditions (pH < 4), impacting drug formulation strategies .

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